molecular formula C16H16N2O4 B12022113 N'-(4-Ethoxybenzylidene)-2,4-dihydroxybenzohydrazide CAS No. 769143-61-5

N'-(4-Ethoxybenzylidene)-2,4-dihydroxybenzohydrazide

Cat. No.: B12022113
CAS No.: 769143-61-5
M. Wt: 300.31 g/mol
InChI Key: BDZQLVUXJUXELY-LICLKQGHSA-N
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Description

N’-(4-Ethoxybenzylidene)-2,4-dihydroxybenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with ethoxy and dihydroxy substitutions on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Ethoxybenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-ethoxybenzaldehyde and 2,4-dihydroxybenzohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for N’-(4-Ethoxybenzylidene)-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Ethoxybenzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The ethoxy and dihydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

N’-(4-Ethoxybenzylidene)-2,4-dihydroxybenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic and optical properties.

    Analytical Chemistry: It serves as a reagent in the detection and quantification of certain metal ions.

    Biological Studies: The compound’s interactions with enzymes and proteins are of interest for understanding biochemical pathways.

Mechanism of Action

The mechanism of action of N’-(4-Ethoxybenzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, its hydrazone moiety can participate in redox reactions, affecting cellular redox balance and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methoxybenzylidene)-2,4-dihydroxybenzohydrazide
  • N’-(4-Butoxybenzylidene)-2,4-dihydroxybenzohydrazide
  • N’-(4-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide

Uniqueness

N’-(4-Ethoxybenzylidene)-2,4-dihydroxybenzohydrazide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance its ability to penetrate biological membranes and interact with specific molecular targets.

Properties

CAS No.

769143-61-5

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C16H16N2O4/c1-2-22-13-6-3-11(4-7-13)10-17-18-16(21)14-8-5-12(19)9-15(14)20/h3-10,19-20H,2H2,1H3,(H,18,21)/b17-10+

InChI Key

BDZQLVUXJUXELY-LICLKQGHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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